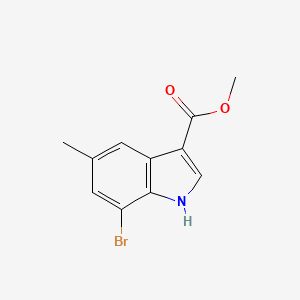

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Description

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 7-bromo-5-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)9(12)4-6/h3-5,13H,1-2H3 |

InChI Key |

BFJHJEAIDUYJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-bromo-2-methylaniline is a common starting material for related indole derivatives, as demonstrated in the preparation of 5-bromo-7-methylindole, which shares structural similarity with the target compound.

- Indole precursors with pre-installed methyl groups at the 5-position or bromine at the 7-position are often used to facilitate selective functionalization.

- Trimethylsilylacetylene and other alkynes are employed in Sonogashira coupling steps to build the indole ring system.

Stepwise Synthetic Route

A representative synthetic route adapted from related indole syntheses includes:

This sequence highlights the importance of palladium-catalyzed cross-coupling and base-promoted cyclization in constructing the indole scaffold with desired substitutions.

Alternative Approaches

- Direct bromination of 5-methylindole derivatives at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions can be employed to install the bromine substituent.

- Esterification of the 3-carboxylic acid group can be achieved via Fischer esterification or methylation using methyl iodide in the presence of a base.

- Continuous flow reactors and automated systems have been reported for related indole esters to improve reaction control and scalability.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as NMP and DMF are preferred for cyclization and coupling steps due to their ability to dissolve reagents and stabilize intermediates.

- Temperature: Moderate heating (50–60 °C) is optimal for cyclization reactions to balance reaction rate and selectivity.

- Catalysts: Palladium catalysts (e.g., Pd(PPh3)2Cl2) with copper co-catalysts are essential for Sonogashira coupling.

- Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation and side reactions.

- Purification: Silica gel column chromatography is commonly used to isolate intermediates and final products with high purity.

Analytical Data Supporting Preparation

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2-methylaniline or substituted indole precursors |

| Key Reactions | Iodination, Sonogashira coupling, base-promoted cyclization, esterification |

| Catalysts | Pd(PPh3)2Cl2, CuI |

| Solvents | NMP, DMF, triethylamine |

| Temperature | Room temperature to 60 °C |

| Atmosphere | Nitrogen inert atmosphere |

| Purification | Silica gel chromatography |

| Typical Yields | 75–92% for key steps |

| Analytical Techniques | Mass spectrometry, 1H NMR spectroscopy |

Research Findings and Considerations

- The synthetic route involving iodination, Sonogashira coupling, and cyclization is well-established for preparing bromomethylindoles with high regioselectivity and yield.

- Optimization of reaction conditions such as reagent stoichiometry, temperature, and solvent choice is critical to minimize side reactions and maximize purity.

- The methyl ester group at the 3-position can be introduced post-cyclization via esterification or methylation, depending on the synthetic sequence.

- The presence of bromine at the 7-position allows for further functionalization via cross-coupling reactions, expanding the compound’s utility in medicinal chemistry.

- Analytical data confirm the structural integrity and substitution pattern of the synthesized compounds, supporting the reliability of the preparation methods.

Chemical Reactions Analysis

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential antiviral, anticancer, and antimicrobial activities. The compound's unique structure enhances its binding affinity to various biological targets, which is essential for drug design.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by over 50% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to the activation of apoptotic pathways, indicating its potential as an anticancer agent.

Biological Studies

The compound is extensively used in biological research to explore the roles of indole derivatives in cellular processes. Its interactions with specific receptors and enzymes are critical for understanding its mechanism of action.

Table 1: Biological Activities of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Industrial Applications

In addition to its medicinal uses, Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is utilized in the development of dyes, pigments, and other industrial chemicals. Its properties make it suitable for creating functional materials with specific thermal and mechanical properties.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and exploring its derivatives for enhanced biological activity. Modifications to the indole structure can significantly affect potency against specific biological targets . Future research may involve:

- Exploring Derivatives : Investigating modifications to improve efficacy.

- Clinical Trials : Assessing safety and effectiveness in human applications.

- Industrial Development : Utilizing the compound in new material synthesis.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing cellular processes. The bromine and methyl substitutions enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The substitution pattern on the indole ring significantly influences physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural Comparison of Selected Indole Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number |

|---|---|---|---|

| Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate | Br (7), CH₃ (5), COOCH₃ (3) | Bromine, methyl ester | Not provided |

| Methyl 7-bromo-1H-indole-5-carboxylate | Br (7), COOCH₃ (5) | Bromine, methyl ester | 885523-35-3 |

| Methyl 3-bromo-1H-indole-2-carboxylate | Br (3), COOCH₃ (2) | Bromine, methyl ester | 220664-31-3 |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Cl (7), CH₃ (3), COOH (2) | Chlorine, carboxylic acid | 16381-48-9 |

| 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) | Br (5), imidazole-phenethyl (3) | Bromine, imidazole-phenethyl | Not provided |

Key Observations :

- Halogen Position: Bromine at position 7 (as in the target compound) vs.

- Ester vs. Acid : Methyl esters (e.g., target compound) enhance lipophilicity compared to carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), influencing bioavailability .

- Hybrid Structures : Imidazole or triazole substituents (e.g., compound 34, 9c) introduce additional hydrogen-bonding sites, which may enhance receptor interactions in drug design .

Physicochemical Properties

Melting points, solubility, and stability vary with substituent patterns:

Table 2: Physical Properties of Selected Compounds

| Compound | Melting Point (°C) | Solubility Trends | Stability Notes |

|---|---|---|---|

| 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) | 141–142 | Moderate in organic solvents | Stable under refrigeration |

| 6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) | 133–134 | High in DMF, DMSO | Sensitive to light |

| 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) | Not reported | Low in water | Air-stable as solid |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Not reported | Poor in nonpolar solvents | Hygroscopic |

Analysis :

- Melting Points : Bulky substituents (e.g., phenethyl-imidazole in compound 34) correlate with higher melting points compared to simpler esters (e.g., methyl carboxylates) due to increased molecular rigidity .

- Solubility : Methyl esters (target compound) are more lipophilic than carboxylic acids (CAS 16381-48-9), favoring membrane permeability in drug delivery .

Comparison :

- The target compound likely follows a similar pathway to methyl 7-bromo-1H-indole-5-carboxylate (CAS 885523-35-3), substituting position 5 with a methyl group during synthesis .

Biological Activity

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate has the following characteristics:

- Molecular Formula : C11H10BrNO2

- Molar Mass : 254.08 g/mol

- Structure : The compound features an indole ring with a bromine atom at the 7-position and a methyl group at the 5-position, along with a carboxylate ester functional group at the 3-position. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that compounds within the indole class, including methyl 7-bromo-5-methyl-1H-indole-3-carboxylate, exhibit notable antimicrobial properties.

- Activity Against Bacteria and Fungi : Studies have shown that methyl indoles possess antibacterial and antifungal activities. For instance, compounds similar to methyl 7-bromo-5-methyl-1H-indole-3-carboxylate have been tested against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating effective inhibition .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

2. Anticancer Activity

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate has been studied for its potential as an anticancer agent.

- Mechanism of Action : Initial studies suggest interactions with various enzymes and receptors involved in cellular signaling pathways, which could elucidate its mechanisms of action in cancer treatment. For example, it may inhibit specific kinases implicated in tumor growth .

3. Neuroprotective Effects

Certain indole derivatives are reported to have neuroprotective properties.

- Potential Benefits : Research indicates that methyl 7-bromo-5-methyl-1H-indole-3-carboxylate may help protect neuronal cells from oxidative stress and apoptosis, contributing to its potential role in neurodegenerative disease therapies .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including methyl 7-bromo-5-methyl-1H-indole-3-carboxylate, against resistant strains of bacteria.

- Results : The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL, indicating its potential as a lead compound for further development in antibiotic therapies .

Investigation of Anticancer Properties

In another study focusing on the anticancer properties of indole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.